molecular formula C13H25ClN2O2 B2925938 cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride CAS No. 1588507-46-3

cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride

Cat. No.: B2925938
CAS No.: 1588507-46-3
M. Wt: 276.81
InChI Key: MECGCBQVVDFPSY-NJJJQDLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride: is a bicyclic compound featuring a pyrrolidine ring and an azepane ring. It is known for its unique structural properties and is often used in research and development settings .

Preparation Methods

The synthesis of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride typically involves the following steps:

    Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Formation of the azepane ring: This step involves further cyclization and functionalization to form the azepane ring.

    Boc protection: The compound is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or other proteins, thereby modulating biological processes .

Comparison with Similar Compounds

cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride is unique due to its specific structural features and reactivity. Similar compounds include:

Properties

IUPAC Name

tert-butyl (3aS,8aR)-3,3a,4,5,6,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-10-4-6-14-7-5-11(10)9-15;/h10-11,14H,4-9H2,1-3H3;1H/t10-,11+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECGCBQVVDFPSY-NJJJQDLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNCCC2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCNCC[C@H]2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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